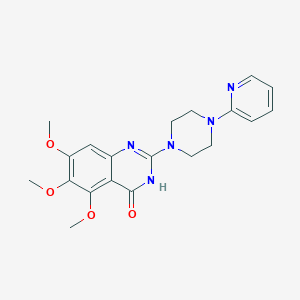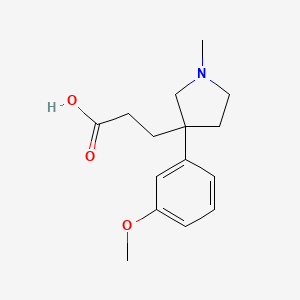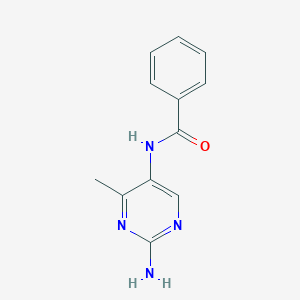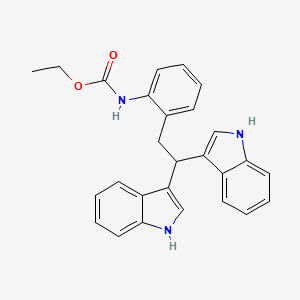
Ethyl (2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)carbamate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Vorbereitungsmethoden
The synthesis of Ethyl (2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)carbamate involves several steps. One common method includes the reaction of indole derivatives with ethyl chloroformate under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Ethyl (2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)carbamate has been explored for various scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl (2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)carbamate involves its interaction with specific molecular targets. The indole moiety allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl (2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)carbamate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Tryptophan: An essential amino acid that serves as a precursor to serotonin.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
88048-51-5 |
|---|---|
Molekularformel |
C27H25N3O2 |
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
ethyl N-[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]carbamate |
InChI |
InChI=1S/C27H25N3O2/c1-2-32-27(31)30-24-12-6-3-9-18(24)15-21(22-16-28-25-13-7-4-10-19(22)25)23-17-29-26-14-8-5-11-20(23)26/h3-14,16-17,21,28-29H,2,15H2,1H3,(H,30,31) |
InChI-Schlüssel |
YKUZNYVAMJSOJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC=CC=C1CC(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


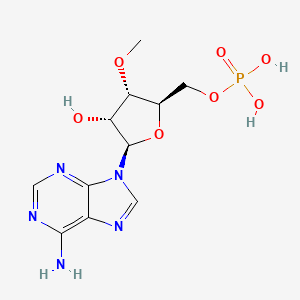
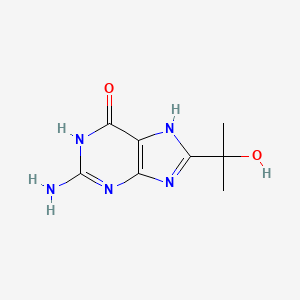
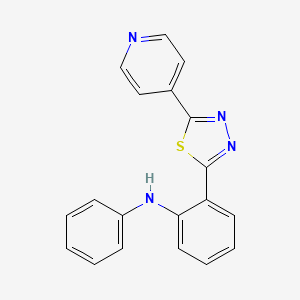

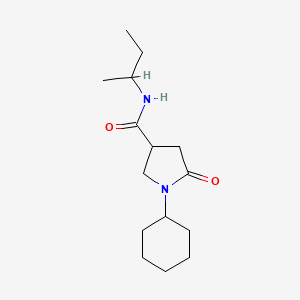
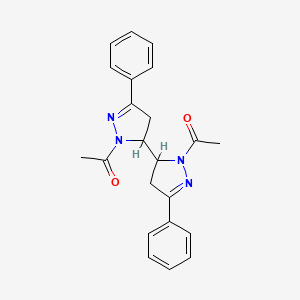
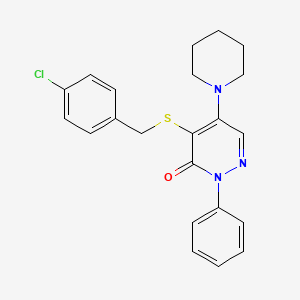
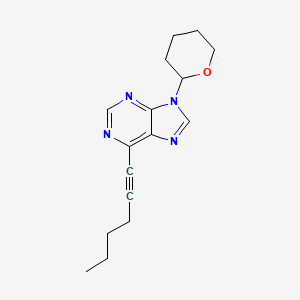
![9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12921688.png)
![(6S)-N6-Propyl-N7-((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6,7-triamine](/img/structure/B12921695.png)
![(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one](/img/structure/B12921708.png)
